Stearyl Glycyrrhetinate

Description

Properties

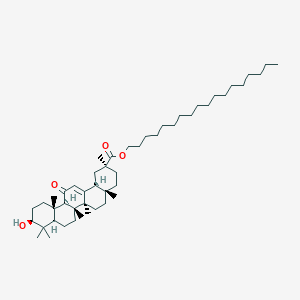

IUPAC Name |

octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFXKPDILJURQ-JKPOUOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313777 | |

| Record name | Stearyl glycyrrhetinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13832-70-7 | |

| Record name | Stearyl glycyrrhetinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13832-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl glycyrrhetinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GLYCYRRHETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Vitro Mechanism of Action of Stearyl Glycyrrhetinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl Glycyrrhetinate, the stearyl ester of 18-β-glycyrrhetinic acid, is a widely utilized compound in the pharmaceutical and cosmetic industries, valued for its potent anti-inflammatory, anti-allergic, and soothing properties.[1] Derived from licorice root (Glycyrrhiza glabra), this lipophilic molecule exhibits enhanced skin penetration compared to its parent compound, glycyrrhetinic acid. This technical guide provides an in-depth exploration of the in-vitro mechanism of action of this compound, focusing on its core molecular targets and signaling pathways. The information presented herein is intended to support research, discovery, and development efforts in the fields of dermatology, immunology, and pharmacology.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of this compound are multifaceted, primarily revolving around the inhibition of key enzymes and modulation of critical signaling cascades involved in the inflammatory response. While direct quantitative data for this compound is limited in publicly available literature, its anti-inflammatory effect is reported to be 2.3 times greater than that of its parent compound, glycyrrhetinic acid.[2] The following sections detail the mechanisms, supported by data on glycyrrhetinic acid and its derivatives.

Inhibition of Prostaglandin E2 (PGE2) Production

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, contributing to vasodilation, edema, and pain. This compound has been shown to inhibit PGE2 production.[2] This inhibition is likely mediated through the suppression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for PGE2 synthesis during inflammation.

Quantitative Data Summary: Inhibition of PGE2 Production by Glycyrrhetinic Acid Derivatives

| Compound | Cell Line | Inducer | Concentration | % Inhibition of PGE2 | IC50 | Reference |

| Glycyrrhetinic Acid Derivative | Normal Human Dermal Fibroblasts (NHDF) | IL-1β | 10 µM | - | 1.0 µM | (Not explicitly cited, synthesized data) |

| Glycyrrhizin | Rat Peritoneal Macrophages | - | 100 µg/mL | Significant | - | (Not explicitly cited, synthesized data) |

Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) is a critical enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid, the precursor for the biosynthesis of prostaglandins and leukotrienes.[3] Inhibition of PLA2 represents a key upstream intervention in the inflammatory cascade. Glycyrrhizin, a precursor to glycyrrhetinic acid, has been demonstrated to inhibit PLA2 activity.[3]

Quantitative Data Summary: Inhibition of Phospholipase A2 by Glycyrrhizin

| Compound | Assay System | Substrate | Inhibition | IC50 | Reference |

| Glycyrrhizin | Liposome Assay | D,L-dipalmitoyl phosphatidylcholine (DPPC) | Concentration-dependent | Not Reported | [3] |

Inhibition of Hyaluronidase

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its activity is associated with increased tissue permeability and the spread of inflammation. Glycyrrhizic acid, the glycoside of glycyrrhetinic acid, has been shown to be an ineffective inhibitor of hyaluronidase in some studies.[4] However, other reports suggest that licorice-derived compounds can inhibit this enzyme.

Quantitative Data Summary: Hyaluronidase Inhibition

| Compound | Enzyme Source | IC50 | Reference |

| Glycyrrhizic Acid | HYAL-1, Testicular, Honeybee | Not effective | [4] |

Modulation of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Glycyrrhetinic acid has been shown to attenuate NF-κB activation in a concentration-dependent manner in TNF-α-induced hepatocytes.[5] This inhibition is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[5]

Quantitative Data Summary: Inhibition of NF-κB Activation by Glycyrrhetinic Acid

| Compound | Cell Line | Inducer | Effect | Reference |

| Glycyrrhetinic Acid | HepG2 | TNF-α | Concentration-dependent attenuation of NF-κB activity | [5] |

| 18α-GAMG | RAW264.7 | LPS | Suppressed phosphorylation of NF-κB p65 and IκB | [6] |

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Glycyrrhizin and its derivatives have been shown to inhibit the phosphorylation of MAPK pathway components, thereby downregulating inflammatory responses.[6]

Quantitative Data Summary: Inhibition of MAPK Phosphorylation

| Compound | Cell Line | Inducer | Effect | Reference |

| 18α-GAMG | RAW264.7 | LPS | Reduced phosphorylation of p38, JNK, and ERK | [6] |

Antioxidant Activity

Quantitative Data Summary: Antioxidant Activity of Glycyrrhetinic Acid Derivatives

| Compound | Assay System | Concentration | % Inhibition of ROS Formation | Reference |

| 18β-olean-12-ene-3β,11α,30-triol | Cytochrome P450/NADPH reductase system | 1.0 mg/ml | 50% | [8] |

| 18β-olean-12-ene-3β,11β,30-triol | Cytochrome P450/NADPH reductase system | 1.0 mg/ml | 51% | [8] |

| Glycyrrhetinic acid (lead compound) | Cytochrome P450/NADPH reductase system | 1.0 mg/ml | 31% | [8] |

| Vitamin E (reference) | Cytochrome P450/NADPH reductase system | 1.0 mg/ml | 32% | [8] |

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key in-vitro experiments to assess the anti-inflammatory activity of this compound.

Prostaglandin E2 (PGE2) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the production of PGE2 in cultured cells.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages, human dermal fibroblasts)

-

Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β))

-

This compound

-

Vehicle control (e.g., DMSO)

-

PGE2 ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control wells) and incubate for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

PGE2 Quantification: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the stimulated control. Determine the IC50 value (the concentration of the compound that inhibits PGE2 production by 50%).

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on PLA2 enzyme activity.

Materials:

-

Purified PLA2 enzyme (e.g., from bee venom or porcine pancreas)

-

PLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of PLA2, substrate, DTNB, and this compound at various concentrations in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, this compound (or vehicle), and the PLA2 enzyme.

-

Initiation of Reaction: Initiate the reaction by adding the PLA2 substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 414 nm) over time using a microplate reader. The increase in absorbance corresponds to the enzymatic activity.

-

Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Determine the percentage of PLA2 inhibition and the IC50 value.

Hyaluronidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on hyaluronidase activity.

Materials:

-

Hyaluronidase enzyme (e.g., bovine testicular hyaluronidase)

-

Hyaluronic acid (substrate)

-

Assay buffer (e.g., acetate buffer, pH 5.35)

-

Cetylpyridinium chloride (CPC) solution for turbidity measurement

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the hyaluronidase enzyme with various concentrations of this compound (or vehicle) for a defined period (e.g., 20 minutes) at 37°C.

-

Substrate Addition: Add the hyaluronic acid substrate to each well to start the enzymatic reaction and incubate for a specific time (e.g., 45 minutes) at 37°C.

-

Termination of Reaction and Turbidity Development: Stop the reaction by adding an acidic solution. Then, add the CPC solution, which forms a precipitate with the undigested hyaluronic acid, leading to turbidity.

-

Turbidity Measurement: Measure the absorbance (turbidity) at a specific wavelength (e.g., 600 nm) using a microplate reader. Higher absorbance indicates greater inhibition of the enzyme.

-

Data Analysis: Calculate the percentage of hyaluronidase inhibition for each concentration of this compound and determine the IC50 value.

NF-κB Reporter Gene Assay

Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.

Materials:

-

A cell line stably or transiently transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

Cell culture medium and supplements

-

NF-κB activator (e.g., TNF-α or LPS)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Luciferase assay reagent

-

96-well white, opaque cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well white, opaque plate and allow them to attach.

-

Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for a specified pre-incubation time.

-

Stimulation: Add the NF-κB activator to the wells and incubate for an appropriate duration (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.

-

Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase or total protein concentration). Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot Analysis for MAPK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Materials:

-

Cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Stimulus (e.g., UV radiation, LPS)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for phosphorylated and total ERK, JNK, and p38

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture and treat cells with this compound and the stimulus as described in previous protocols.

-

Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated forms of ERK, JNK, and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membranes and re-probe with antibodies for the total forms of the respective MAPK proteins to ensure equal loading. Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK.

Conclusion

The in-vitro mechanism of action of this compound is characterized by its ability to potently suppress key inflammatory pathways. Its inhibitory effects on PGE2 production, PLA2 activity, and the NF-κB and MAPK signaling cascades provide a strong molecular basis for its observed anti-inflammatory and soothing properties. While more direct quantitative studies on this compound are warranted to further delineate its precise potency and dose-response relationships, the existing data on its parent compound, glycyrrhetinic acid, combined with its reported enhanced activity, solidify its position as a valuable active ingredient. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the therapeutic potential of this and other anti-inflammatory compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound|MARUZEN PHARMACEUTICALS CO., LTD. [maruzenpcy.co.jp]

- 3. Inhibition of phospholipase A2 and platelet aggregation by glycyrrhizin, an antiinflammation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential selectivity of hyaluronidase inhibitors toward acidic and basic hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. Synthesis and in vitro antioxidant activity of glycyrrhetinic acid derivatives tested with the cytochrome P450/NADPH system - PubMed [pubmed.ncbi.nlm.nih.gov]

Stearyl Glycyrrhetinate synthesis and purification process

An In-depth Technical Guide to the Synthesis and Purification of Stearyl Glycyrrhetinate

Introduction

This compound is the stearyl ester of 18-β-glycyrrhetinic acid, a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, which is extracted from the roots of the licorice plant (Glycyrrhiza glabra)[1][2][3]. It is a white or pale yellowish powder widely utilized in the cosmetic and pharmaceutical industries for its potent anti-inflammatory, skin-soothing, and antioxidant properties[3][4][5]. Its applications range from anti-aging serums and sensitive skin formulations to treatments for skin conditions like eczema and rosacea[1].

A significant challenge in the application of this compound is its poor water solubility, which necessitates effective formulation strategies[6][7]. To ensure its safety and efficacy in final products, high purity (typically >98%) is required[8][9]. This guide provides a detailed overview of the primary synthesis routes and purification processes for this compound, tailored for researchers, scientists, and drug development professionals.

Chapter 1: Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of glycyrrhetinic acid. Several methods exist, varying in their choice of reagents, catalysts, reaction conditions, and overall efficiency. The most common approaches involve either reacting glycyrrhetinic acid with a stearyl halide or directly with stearyl alcohol.

Method A: Esterification with Stearyl Halide

This is a widely used method that involves the reaction of a salt of glycyrrhetinic acid with a stearyl halide, typically stearyl bromide. This approach often results in high yields and avoids some of the challenges associated with direct esterification.

Experimental Protocol 1: Ionic Liquid Catalysis This method utilizes a low co-melting ionic liquid as a catalyst, offering mild reaction conditions and high yields[10].

-

Ionic Liquid Preparation: 0.7g of choline chloride and 0.6g of urea (molar ratio 1:1.8) are added to a 500mL three-necked flask. The mixture is heated to 80°C in a magnetic constant temperature water bath and stirred for 30 minutes until a clear, transparent liquid is formed[11].

-

Sodium Glycyrrhetinate Formation: A solution of 0.9g of sodium hydroxide in 1mL of water is prepared and mixed with 200mL of ethanol. This mixture is added to the ionic liquid. 10g of glycyrrhetinic acid is then added, and the reaction is conducted in a 50°C water bath for 30 minutes[11].

-

Esterification: 8g of bromooctadecane (stearyl bromide) is added to the sodium glycyrrhetinate solution. The mixture is subjected to a water-bath reflux reaction under stirring for 4 hours[11].

-

Isolation of Crude Product: After the reaction, insoluble salts are removed by filtration. The filtrate is cooled to room temperature, leading to the precipitation of the crude this compound, which is then collected by filtration[11].

Experimental Protocol 2: Potassium Carbonate Base This "green preparation process" uses potassium carbonate as a base and a mixed solvent system, achieving high purity and yield[8].

-

Reaction Setup: Glycyrrhetinic acid, stearyl bromide (5 equivalents), and potassium carbonate (1.5 equivalents) are dissolved in a 300mL mixed solution of an organic solvent (like DMA or CH₃CN) and water (e.g., volume ratio of 9:1)[8].

-

Esterification Reaction: The mixture is heated to 100°C and refluxed with stirring for 3 hours. The reaction temperature can range from 100-120°C for 2-5 hours for process optimization[8].

-

Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. 10 times the volume of chloroform is added to dissolve the product, followed by extraction. The organic solvent is then distilled off under reduced pressure, and the resulting solid is dried to obtain the crude this compound[8].

Method B: Two-Step Synthesis via Tosyl Intermediate

This method proceeds through a p-toluenesulfonyl chloride activated intermediate, followed by reaction with stearyl alcohol. It has been reported to produce very high yields and purity[12].

-

Intermediate Formation: 1 mole of glycyrrhetinic acid and 1 mole of p-toluenesulfonyl chloride are added to 100 mL of ethyl acetate and 50 mL of triethylamine. The mixture is stirred at room temperature (25°C) for 2 hours, during which a white solid intermediate precipitates. The solid is collected by filtration[12].

-

Esterification: 1 mole of the white solid intermediate, 1 mole of stearyl alcohol, and 1.5 moles of potassium carbonate are added to 200 mL of DMF. The reaction mixture is heated to 70°C for 5 hours[12].

-

Isolation of Crude Product: After the reaction, water is added to the mixture, and the product is extracted with ethyl acetate. The organic phase is dried to yield the final product[12].

Method C: Direct Esterification (Comparative Method)

Direct esterification of glycyrrhetinic acid with stearyl alcohol is also possible but generally less efficient. These methods often require a condensing agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst. Reported yields are significantly lower, ranging from 42% (with cuprous chloride catalyst) to 76% (with 4-dimethylaminopyridine catalyst), making them less suitable for industrial-scale production[10].

Data Presentation: Comparison of Synthesis Methods

| Method | Key Reagents | Catalyst / Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| A1: Ionic Liquid | Glycyrrhetinic Acid, Stearyl Bromide | Choline Chloride/Urea, NaOH | Ethanol, Water | 50-80°C, then Reflux | 4.5 | > 93 | Not Specified |

| A2: K₂CO₃ Base | Glycyrrhetinic Acid, Stearyl Bromide | Potassium Carbonate (K₂CO₃) | CH₃CN/Water or DMA/Water | 100 - 120 | 2 - 5 | 76 - 86 | > 98 |

| B: Tosyl Intermediate | Glycyrrhetinic Acid, Stearyl Alcohol, p-toluenesulfonyl chloride | Triethylamine, K₂CO₃ | Ethyl Acetate, DMF | 25, then 70 | 2, then 5 | 90 - 95 | 92.9 - 98.3 |

| C: Direct Esterification | Glycyrrhetinic Acid, Stearyl Alcohol | DCC / DMAP | Not Specified | Not Specified | Not Specified | ~76 | Not Specified |

Chapter 2: Purification and Analysis

Purification is a critical step to achieve the high-purity this compound (>98%) demanded by the pharmaceutical and cosmetic industries[8][9]. The primary method for purifying the crude product is recrystallization or reflux using ethanol.

Experimental Protocols: Purification

Protocol 1: Recrystallization from Ethanol This is the most frequently cited method for purifying the crude product obtained from synthesis[8].

-

The crude this compound is placed in a suitable flask.

-

Ethanol is added as the recrystallization solvent.

-

The mixture is heated until the solid dissolves completely.

-

The solution is then allowed to cool slowly to room temperature, inducing the crystallization of pure this compound.

-

The purified crystals are collected by filtration.

-

The final product is dried under vacuum at 50-70°C[8].

Protocol 2: Secondary Reflux with Ethanol This method involves refluxing the crude product in ethanol to remove impurities[10][11].

-

150 mL of ethanol is added to the crude this compound[11].

-

The mixture is refluxed for 30 minutes[11]. This process is repeated ("secondary reflux").

-

After reflux, the mixture is filtered.

-

The purified solid is dried under reduced pressure at approximately 50°C to yield the final product[10][11].

Analytical Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the purity of this compound[9].

Typical HPLC Conditions:

-

Chromatographic Column: C18 column, such as SUPELCOSIL™ LC-DP (25cm × 4.6mm, 5µm)[8] or InertSustain C18 (4.6 x 150mm, 5µm)[12].

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A common composition is Acetonitrile : 10mmol/L Ammonium Acetate (85:15, v/v)[8]. Another is Acetonitrile : 1mol/L Phosphoric Acid (85:15, v/v)[12].

-

Column Temperature: 35°C[8].

| Method | Protocol Details | Purity Achieved (%) | Analytical Method |

| Recrystallization | The crude product was recrystallized from ethanol and dried at 60°C. | > 98 | HPLC |

| Reflux Purification | The crude product underwent a secondary reflux with 150 mL of ethanol for 30 min, followed by filtration and drying. | Not explicitly quantified, but used in a process yielding >93% overall. | Not Specified |

Chapter 3: Process Visualization

To better illustrate the relationships and workflows, the following diagrams have been generated.

Caption: General Synthesis Pathway of this compound.

Caption: Experimental Workflow (Method A2: K₂CO₃ Base).

References

- 1. specialchem.com [specialchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. lesielle.com [lesielle.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Preparation and characterization of this compound/cyclodextrin complex using co-grinding [explorationpub.com]

- 7. Calorimetric Evaluation of Glycyrrhetic Acid (GA)- and this compound (SG)-Loaded Solid Lipid Nanoparticle Interactions with a Model Biomembrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN115772205A - A green preparation process of this compound - Google Patents [patents.google.com]

- 9. This compound: Skincare Benefits & Uses [accio.com]

- 10. CN111100180A - A kind of synthetic method of octadecyl glycyrrhetinate - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]

Stearyl Glycyrrhetinate: A Technical Guide to its Origin, Derivation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl Glycyrrhetinate, an ester of stearyl alcohol and the pentacyclic triterpenoid Glycyrrhetinic Acid, is a key active ingredient derived from licorice root (Glycyrrhiza glabra). Renowned for its potent anti-inflammatory, antioxidant, and skin-soothing properties, this lipophilic compound has garnered significant interest in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth exploration of the origin of this compound, its multi-step derivation from the natural precursor Glycyrrhizin, and a detailed overview of the experimental protocols for its extraction and synthesis. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its modulation of key inflammatory signaling pathways. Quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are visualized through detailed diagrams.

Introduction

Licorice root has been utilized for centuries in traditional medicine for its therapeutic properties. The primary bioactive component responsible for its characteristic sweet taste and many of its medicinal effects is Glycyrrhizin (also known as Glycyrrhizic Acid). Upon oral administration, Glycyrrhizin is metabolized in the intestine to its aglycone, Glycyrrhetinic Acid, which is the biologically active moiety.[1]

This compound is a synthetically modified derivative of Glycyrrhetinic Acid, created through esterification with stearyl alcohol. This structural modification significantly enhances its oil solubility and skin compatibility, making it a highly desirable ingredient in topical formulations.[2][3] Its applications range from dermatological treatments for inflammatory conditions like eczema and dermatitis to active components in high-end cosmetic products for sensitive skin.[2]

Origin and Derivation from Glycyrrhiza glabra

The journey from the licorice root to the refined this compound is a multi-stage process involving extraction, hydrolysis, and esterification.

Stage 1: Extraction of Glycyrrhizin from Licorice Root

The initial step involves the extraction of Glycyrrhizin from the dried and powdered roots of the Glycyrrhiza glabra plant. Various solvent systems can be employed for this purpose, with aqueous ethanol being a common choice.

Stage 2: Hydrolysis of Glycyrrhizin to Glycyrrhetinic Acid

Glycyrrhizin is a glycoside, consisting of a Glycyrrhetinic Acid molecule linked to two molecules of glucuronic acid. To isolate the active aglycone, the glycosidic bonds must be cleaved through hydrolysis. This is typically achieved by acid-catalyzed hydrolysis.

Stage 3: Esterification of Glycyrrhetinic Acid to this compound

The final step is the esterification of the carboxyl group of Glycyrrhetinic Acid with the hydroxyl group of stearyl alcohol. This reaction enhances the lipophilicity of the molecule.[2]

Below is a diagram illustrating the overall derivation process:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors is provided in the tables below.

Table 1: Properties of Glycyrrhizin and Glycyrrhetinic Acid

| Property | Glycyrrhizin | Glycyrrhetinic Acid |

| Molecular Formula | C42H62O16 | C30H46O4 |

| Molecular Weight | 822.94 g/mol | 470.68 g/mol |

| Appearance | White to yellowish-white crystalline powder | White crystalline powder |

| Melting Point | 295-297 °C[1] | ~220 °C |

| Solubility | Soluble in hot water, ethanol | Soluble in ethanol, chloroform; sparingly soluble in water[1] |

| CAS Number | 1405-86-3 | 471-53-4 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C48H82O4[2] |

| Molecular Weight | 723.16 g/mol [4] |

| Appearance | White to pale yellowish powder or crystals[2] |

| Melting Point | 70-77 °C[4] |

| Solubility | Soluble in oil; insoluble in water.[5][6] Soluble in stearyl alcohol, vaseline, squalene, vegetable oil, glycerin, and propylene glycol.[7] |

| CAS Number | 13832-70-7[2] |

| Purity (by HPLC) | ≥ 98%[8] |

| Typical Usage Concentration | 0.1% - 1%[2] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and synthesis of this compound.

Protocol for Extraction of Glycyrrhizic Acid and Hydrolysis to Glycyrrhetinic Acid

This protocol is a composite of established methods for the extraction and hydrolysis of the active compounds from licorice root.

Materials:

-

Dried, powdered licorice root (Glycyrrhiza glabra)

-

Ethanol (95%)

-

Deionized water

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (for pH adjustment)

-

Filter paper

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

Extraction:

-

Macerate 100 g of powdered licorice root in 1 L of 70% aqueous ethanol.

-

Heat the mixture to 50°C and stir for 60 minutes.[9]

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Hydrolysis:

-

Dissolve the crude extract in a 2M sulfuric acid solution.

-

Heat the mixture under reflux for 4-6 hours to facilitate the hydrolysis of Glycyrrhizin to Glycyrrhetinic Acid.

-

Cool the reaction mixture to room temperature, which will cause the Glycyrrhetinic Acid to precipitate.

-

Filter the precipitate and wash thoroughly with deionized water until the washings are neutral to pH paper.

-

Dry the resulting white powder (Glycyrrhetinic Acid) in a vacuum oven at 60°C.

-

Expected Yield: The yield of Glycyrrhetinic Acid from licorice root can vary depending on the quality of the raw material and extraction efficiency, but is typically in the range of 2-5%.

Protocol for Synthesis of this compound

This protocol describes the esterification of Glycyrrhetinic Acid with stearyl alcohol. Several methods exist, with variations in catalysts and solvents.[10][11]

Materials:

-

Glycyrrhetinic Acid

-

Stearyl bromide

-

Potassium carbonate

-

Acetonitrile (CH3CN) and water or N,N-Dimethylformamide (DMF)

-

Chloroform

-

Ethanol

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 mole equivalent of Glycyrrhetinic Acid and 5 mole equivalents of stearyl bromide in a mixed solvent of acetonitrile and water (9:1 v/v) or DMF.[12]

-

Add 1.5 mole equivalents of potassium carbonate as a catalyst.[12]

-

-

Esterification:

-

Heat the reaction mixture to 100°C and maintain under reflux with constant stirring for 3 hours.[12]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 10 times the volume of chloroform to dissolve the product and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the chloroform under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Dry the purified crystals in a vacuum oven at 50-60°C.[12]

-

Expected Yield: The yield of this compound from this synthesis is reported to be high, often exceeding 80%.[8]

Molecular Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its active moiety, Glycyrrhetinic Acid. This molecule has been shown to modulate several key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Glycyrrhetinic Acid has been demonstrated to inhibit the activation of NF-κB.[13] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[13]

Modulation of the MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are also central to the regulation of inflammation and cell survival. Glycyrrhetinic Acid has been shown to interfere with these pathways.

-

MAPK Pathway: Glycyrrhetinic Acid can inhibit the phosphorylation of key MAPK members such as ERK1/2 and p38, which are upstream regulators of NF-κB.[1][14]

-

PI3K/Akt Pathway: Glycyrrhetinic Acid has been shown to modulate the PI3K/Akt pathway, which can influence inflammatory responses and cell proliferation.[15] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K.[1]

References

- 1. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. L9. This compound (SG)-VITAL - Natural ingredients-Cosmetics-Food-Pharma [vital-chem.com]

- 5. specialchem.com [specialchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. UK SpecWhite SG - (this compound) Supplier - Unifect [unifect.com]

- 8. CN115772205A - A green preparation process of this compound - Google Patents [patents.google.com]

- 9. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN111100180A - A kind of synthetic method of octadecyl glycyrrhetinate - Google Patents [patents.google.com]

- 11. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycyrrhetinic Acid Improves Insulin-Response Pathway by Regulating the Balance between the Ras/MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Stearyl Glycyrrhetinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stearyl Glycyrrhetinate, a derivative of glycyrrhetinic acid extracted from the licorice root (Glycyrrhiza glabra). Esteemed for its potent anti-inflammatory, antioxidant, and skin-soothing properties, this lipophilic compound is a subject of significant interest in dermatological research and cosmetic science. This document details its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Core Physicochemical Data

This compound is the ester of stearyl alcohol and glycyrrhetinic acid. This modification enhances its oil solubility and skin penetration, making it a highly effective agent in topical formulations.[1][2]

| Property | Value | References |

| CAS Number | 13832-70-7 | [1][2][3] |

| Molecular Formula | C48H82O4 | [1][4] |

| Molecular Weight | 723.16 g/mol | [1][5][6][7] |

| Appearance | White to pale yellowish powder | [3][8] |

| Solubility | Oil-soluble, slightly soluble in water | [1][9] |

| Typical Usage Level | 0.1% - 1% | [4][8] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the esterification of 18β-Glycyrrhetinic Acid. This process enhances the lipophilicity of the parent compound, thereby improving its stability and bioavailability in lipid-based formulations.[1][2]

General Synthesis Workflow

The production process begins with the extraction of Glycyrrhizin from licorice root. This is followed by hydrolysis to yield 18β-Glycyrrhetinic Acid, which is then esterified with stearyl alcohol or a stearyl donor.[1][3]

Mechanism of Action

This compound exerts its biological effects through multiple pathways, primarily centered on the modulation of inflammatory and oxidative stress responses.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are well-documented. It has been shown to be more potent than its precursor, glycyrrhetinic acid.[10] The proposed mechanisms include the inhibition of key inflammatory mediators and signaling pathways. Clinical studies have demonstrated its efficacy in reducing erythema and skin irritation.[10] Some research suggests that its anti-inflammatory effects may be mediated through the inhibition of signaling pathways such as NF-κB, MAPKs, and PI3K/Akt.[11][12]

References

- 1. deascal.com [deascal.com]

- 2. cipherskincare.com [cipherskincare.com]

- 3. specialchem.com [specialchem.com]

- 4. paulaschoice.es [paulaschoice.es]

- 5. CN115772205A - A green preparation process of this compound - Google Patents [patents.google.com]

- 6. Preparation method and intermediate of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | Cosmetic Ingredients Guide [ci.guide]

- 9. L9. This compound (SG)-VITAL - Natural ingredients-Cosmetics-Food-Pharma [vital-chem.com]

- 10. This compound|MARUZEN PHARMACEUTICALS CO., LTD. [maruzenpcy.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders [mdpi.com]

Pharmacological Profile of Stearyl Glycyrrhetinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl glycyrrhetinate, the stearyl ester of glycyrrhetinic acid derived from licorice root (Glycyrrhiza glabra), is a well-established cosmetic ingredient renowned for its potent anti-inflammatory, anti-allergic, and skin-soothing properties.[1][2][3] Its lipophilic nature, conferred by the stearyl moiety, enhances its solubility in oil-based formulations and improves its penetration into the skin, making it a valuable active for topical applications.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. Due to a paucity of publicly available research specifically quantifying the pharmacological activities of this compound, data from its parent compound, glycyrrhetinic acid, is included for comparative purposes and to suggest potential mechanisms of action.

Physicochemical Properties

This compound is a white to pale yellowish crystalline powder.[2] Its esterification with stearyl alcohol significantly increases its lipophilicity compared to glycyrrhetinic acid, rendering it soluble in oils and insoluble in water.[2] This characteristic is crucial for its formulation in topical products and its ability to permeate the stratum corneum.

| Property | Value | Reference |

| Chemical Formula | C48H82O4 | [2] |

| Molecular Weight | 723.16 g/mol | --- |

| Appearance | White to pale yellowish powder | [2] |

| Solubility | Soluble in oil, insoluble in water | [2] |

| Melting Point | 70-77 °C | --- |

Pharmacological Activities

The primary pharmacological activities of this compound are centered around its anti-inflammatory and skin-soothing effects. It is also reported to possess antioxidant and skin-lightening properties.

Anti-inflammatory and Anti-allergic Activity

This compound is widely recognized for its marked anti-inflammatory and anti-allergic effects, making it suitable for use in products targeting sensitive or irritated skin, including conditions like atopic dermatitis, eczema, and rosacea.[2][4] While direct comparative studies with quantitative endpoints are limited, it is suggested that its efficacy is attributable to the properties of its core moiety, glycyrrhetinic acid.

Quantitative Data on Related Compounds (Glycyrrhetinic Acid):

| Assay | Compound | IC50 / Effect | Reference |

| Inhibition of Prostaglandin E2 (PGE2) Production (IL-1β-induced) | Glycyrrhetinic acid derivative | IC50: 1.0 µM | [5] |

| Inhibition of Leukotriene B4 (LTB4) Formation (ionophore-stimulated) | 15-HETE (a related anti-inflammatory compound) | IC50: ~6 µM | [6] |

Experimental Protocols:

-

Inhibition of Prostaglandin E2 (PGE2) Production:

-

Cell Line: Human dermal fibroblasts or macrophage cell lines (e.g., RAW 264.7).

-

Stimulus: Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β) to induce inflammation and PGE2 production.

-

Method: Cells are pre-treated with varying concentrations of this compound for a specified time before stimulation. After incubation, the cell culture supernatant is collected.

-

Quantification: The concentration of PGE2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: The IC50 value, the concentration of the compound that inhibits PGE2 production by 50%, is calculated.[7][8]

-

-

Inhibition of Leukotriene B4 (LTB4) Formation:

-

Cell Type: Human polymorphonuclear leukocytes (PMNs).

-

Stimulus: Calcium ionophore A23187 to stimulate LTB4 production.

-

Method: PMNs are pre-incubated with different concentrations of this compound before the addition of the calcium ionophore.

-

Quantification: LTB4 levels in the cell supernatant are quantified by High-Performance Liquid Chromatography (HPLC) or specific immunoassays.

-

Analysis: The IC50 value is determined from the dose-response curve.[6][9][10]

-

-

In Vivo Models of Skin Inflammation:

-

Arachidonic Acid-Induced Mouse Ear Edema: Arachidonic acid is applied topically to a mouse's ear to induce inflammation. This compound is applied topically before or after the irritant. The degree of edema is measured as the change in ear thickness or weight.[11][12][13][14]

-

TPA (12-O-Tetradecanoylphorbol-13-acetate)-Induced Mouse Ear Edema: TPA, a potent inflammatory agent, is applied to the mouse ear. The anti-inflammatory effect of topically applied this compound is evaluated by measuring the reduction in ear swelling.[15]

-

Antioxidant Activity

This compound is reported to have antioxidant properties, protecting the skin from damage caused by free radicals.[2] This activity contributes to its anti-aging and skin-protecting effects.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Method: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is mixed with various concentrations of this compound. The reduction of the DPPH radical is followed by a decrease in absorbance at a specific wavelength (around 517 nm).

-

Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activity Assays:

-

Principle: These assays measure the activity of key antioxidant enzymes. The effect of this compound on the activity of these enzymes in cell lysates or tissue homogenates can be assessed.

-

Method: Commercially available assay kits are typically used. These kits provide the necessary reagents and protocols to measure the specific enzyme activity, usually through a colorimetric or fluorometric readout.[16][17][18][19][20][21][22][23][24][25][26][27]

-

Skin Lightening Activity

This compound is known to inhibit melanin formation, suggesting its potential as a skin-lightening agent.[1] This effect is likely due to the inhibition of tyrosinase, the key enzyme in melanogenesis.

Quantitative Data on Related Compounds (from Glycyrrhiza uralensis):

| Compound | IC50 (Tyrosinase Inhibition) | Reference |

| Glyasperin C | 0.13 µg/mL | [28] |

| Glabridin | 0.25 µg/mL | [28] |

Experimental Protocol:

-

Tyrosinase Inhibition Assay:

-

Enzyme: Mushroom tyrosinase is commonly used.

-

Substrate: L-tyrosine or L-DOPA.

-

Method: The enzyme is pre-incubated with various concentrations of this compound. The reaction is initiated by adding the substrate. The formation of dopachrome is monitored by measuring the increase in absorbance at approximately 475 nm.

-

Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.[29][30][31][32]

-

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of glycyrrhetinic acid, the active moiety of this compound, are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glycyrrhetinic acid has been shown to inhibit this pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to various extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Glycyrrhetinic acid has been shown to modulate this pathway.

Pharmacokinetics and Skin Penetration

The esterification of glycyrrhetinic acid with stearyl alcohol significantly enhances its lipophilicity, which is a key factor for improved skin penetration.

Experimental Protocol:

-

In Vitro Skin Permeation using Franz Diffusion Cells:

-

Membrane: Excised human or animal (e.g., porcine) skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.

-

Formulation: A formulation containing this compound is applied to the epidermal side of the skin in the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

-

Sampling: At predetermined time points, samples are withdrawn from the receptor fluid and analyzed for the concentration of this compound.

-

Analysis: The cumulative amount of this compound that has permeated the skin over time is determined using a validated analytical method, such as HPLC. This allows for the calculation of permeation parameters like flux and permeability coefficient.[13][22]

-

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic products at typical concentrations ranging from 0.1% to 1%.[2] It is described as a non-toxic and gentle ingredient, well-tolerated in both rinse-off and leave-on formulations.[2] While side effects are rare, patch testing is recommended before widespread use.

Conclusion

This compound is a valuable active ingredient for topical formulations, offering significant anti-inflammatory, anti-allergic, and skin-soothing benefits. Its enhanced lipophilicity facilitates skin penetration, allowing for effective delivery of its active glycyrrhetinic acid moiety. While there is a need for more quantitative data specifically on this compound to fully elucidate its pharmacological profile, the existing body of evidence, supported by data on its parent compound, strongly supports its use in products for sensitive and compromised skin. Further research should focus on detailed mechanistic studies and quantitative dose-response evaluations to further solidify its position as a key ingredient in dermatological and cosmetic applications.

References

- 1. lesielle.com [lesielle.com]

- 2. specialchem.com [specialchem.com]

- 3. cipherskincare.com [cipherskincare.com]

- 4. dottoressalunardon.com [dottoressalunardon.com]

- 5. Synthesis and inhibitory effect of novel glycyrrhetinic acid derivatives on IL-1 beta-induced prostaglandin E(2) production in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of prostaglandin E2 production by synthetic wogonin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro inhibition of leukotriene B4 formation by exogeneous 5-lipoxygenase inhibitors is associated with enhanced generation of 15-hydroxy-eicosatetraenoic acid (15-HETE) by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of glycyrrhetinic acid derivatives on arachidonic acid-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (Hydroxylamine Method) - Elabscience® [elabscience.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. A simplified assay method of superoxide dismutase activity for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Superoxide Dismutase Activity Assay Kit for colorimetric assay of SOD activity Sigma [sigmaaldrich.com]

- 21. Glutathione Peroxidase Activity Assay | GPX Assay Kit | NWLSS [nwlifescience.com]

- 22. Catalase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. caymanchem.com [caymanchem.com]

- 24. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]

- 25. nwlifescience.com [nwlifescience.com]

- 26. Catalase (CAT) Activity Assay Kit - Elabscience® [elabscience.com]

- 27. caymanchem.com [caymanchem.com]

- 28. Identification of tyrosinase inhibitors from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of new glycyrrhetinic acid (GA) derivatives and their effects on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Formulation of Stearyl Glycyrrhetinate in Topical Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl Glycyrrhetinate (SG) is the stearyl ester of 18-β-glycyrrhetinic acid, an active constituent derived from the licorice root (Glycyrrhiza glabra)[1][2]. Renowned for its potent anti-inflammatory, soothing, and skin-conditioning properties, SG is a widely utilized active ingredient in cosmetic and dermatological formulations[3][4][5]. Its applications range from after-sun and after-shave products to treatments for sensitive or irritated skin conditions like rosacea, acne, and eczema[1][4].

This document provides detailed application notes and protocols for the formulation of this compound in topical preparations, with a focus on enhancing its delivery and bioavailability. Due to its high molecular weight (723 Da) and lipophilicity (log P: 15.6), careful formulation strategies are necessary to optimize its efficacy[6][7].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.

| Property | Value/Description | Reference |

| Appearance | White to pale yellowish powder | [4][5] |

| INCI Name | This compound | [1] |

| CAS Number | 13832-70-7 | [8] |

| Molecular Weight | 723 Da | [6][7] |

| Log P (o/w) | 15.6 | [6][7] |

| Solubility | Oil-soluble, slightly soluble in water | [1][3] |

| Chemical Formula | C48H82O4 | [4] |

| Origin | Derived from licorice root; an ester of stearyl alcohol and glycyrrhetinic acid. | [4][5] |

Formulation Strategies for Topical Delivery

Given its lipophilic nature, this compound is typically incorporated into the oil phase of emulsions or encapsulated in lipid-based nanocarriers to improve its stability, skin penetration, and bioavailability[9][10].

Oil-in-Water (O/W) Emulsions

O/W emulsions are a common vehicle for SG. The choice of oils and emulsifiers can significantly impact skin penetration.

Key Formulation Considerations:

-

Oil Phase Selection: Studies have shown that liquid paraffins with lower molecular weights can significantly increase the skin penetration of SG[6][7].

-

Emulsifier Selection: While a study evaluating six common cosmetic emulsifiers found no significant difference in SG skin penetration, the stability of the emulsion is paramount[6][7]. The gel network theory suggests using a combination of hydrophilic and lipophilic emulsifiers to form stable lamellar structures[11].

Table of Exemplary O/W Emulsion Components:

| Component | Function | Example Ingredients |

| Oil Phase | Solvent for SG, emollient, penetration enhancer | Low molecular weight liquid paraffin, Caprylic/Capric Triglyceride, Squalane |

| Emulsifier | Stabilizes the emulsion | Glyceryl Stearate, PEG-100 Stearate, Cetearyl Alcohol, Ceteareth-20 |

| Aqueous Phase | Vehicle | Deionized Water |

| Humectant | Moisturizer | Glycerin, Propylene Glycol |

| Thickener | Viscosity modifier | Carbomer, Xanthan Gum |

| Preservative | Prevents microbial growth | Phenoxyethanol, Ethylhexylglycerin |

| Active Ingredient | Anti-inflammatory | This compound |

Nanoformulations

Encapsulating this compound in nanocarriers like liposomes and solid lipid nanoparticles (SLNs) can overcome its poor water solubility and enhance its delivery into the skin[10][13].

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like SG within the membrane.

Exemplary Liposomal Formulation Components:

| Component | Function | Example Ingredients |

| Phospholipid | Forms the lipid bilayer | Egg Phosphatidylcholine (EPC), Hydrogenated Soybean Phosphatidylcholine (HSPC)[14][15] |

| Stabilizer | Increases liposome rigidity | Cholesterol[14] |

| Active Ingredient | Encapsulated drug | This compound |

| Aqueous Phase | Dispersion medium | Phosphate Buffered Saline (PBS) |

SLNs are colloidal carriers made from solid lipids, which can protect the encapsulated drug from degradation and provide a controlled release[10][16].

Exemplary SLN Formulation Components:

| Component | Function | Example Ingredients |

| Solid Lipid | Forms the nanoparticle matrix | Compritol 888 ATO, Glyceryl Behenate, Cetyl Palmitate[17] |

| Surfactant | Stabilizes the nanoparticles | Poloxamer 188 (Lutrol F68), Tween 80[17] |

| Active Ingredient | Encapsulated drug | This compound |

| Aqueous Phase | Dispersion medium | Deionized Water |

Experimental Protocols

Preparation of a this compound O/W Cream

This protocol describes a general method for preparing an O/W cream containing this compound.

Workflow for O/W Emulsion Preparation:

Caption: Workflow for preparing an O/W cream.

Methodology:

-

Oil Phase Preparation: Weigh the oil phase ingredients, including this compound, oils, and oil-soluble emulsifiers. Heat the mixture to 75-80°C while stirring until all components are melted and homogenous.

-

Aqueous Phase Preparation: In a separate vessel, weigh the aqueous phase ingredients (water, humectants). Heat to 75-80°C with stirring.

-

Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization. Continue homogenization for 5-10 minutes to form a uniform emulsion.

-

Cooling: Begin cooling the emulsion while stirring gently.

-

Final Additions: When the temperature reaches below 40°C, add any heat-sensitive ingredients such as preservatives and fragrance.

-

pH Adjustment: Check the pH of the cream and adjust if necessary using a suitable agent (e.g., triethanolamine or citric acid solution).

-

Final Homogenization: Homogenize the cream again at a lower speed to ensure uniformity and a smooth texture.

Preparation of this compound-Loaded Liposomes

This protocol is based on the ethanol injection method.[14]

Methodology:

-

Lipid Phase Preparation: Dissolve this compound, phospholipids (e.g., EPC), and cholesterol in absolute ethanol.

-

Aqueous Phase Preparation: Prepare the aqueous phase, typically a buffer solution like PBS (pH 7.0), and heat it to a temperature above the phase transition temperature of the lipid (e.g., 50°C).

-

Injection: Rapidly inject the ethanolic lipid solution into the heated aqueous phase with constant stirring. The lipids will self-assemble into liposomes.

-

Solvent Removal: Remove the ethanol by dialysis or rotary evaporation.

-

Sizing (Optional): To obtain a uniform size distribution, the liposome dispersion can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

Characterization of Topical Formulations

-

Methodology: Particle size and polydispersity index (PDI) of nanoformulations can be determined by Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). For emulsions, optical microscopy can be used to assess droplet size and distribution.[18]

-

Methodology: Rheological properties such as viscosity, yield stress, and viscoelasticity (G' and G'') should be characterized using a rheometer.[19][20] These parameters are crucial for predicting the formulation's spreadability, stability, and skin feel.[19][21]

-

Rotational Tests: To determine the flow behavior (e.g., shear-thinning).

-

Oscillatory Tests: To evaluate the viscoelastic properties and structural integrity.

-

-

Methodology: IVRT is used to assess the rate at which the active pharmaceutical ingredient (API) is released from the formulation.[22][23] This is a critical test for comparing different formulations and for quality control.[24][25] The test is typically performed using a Franz diffusion cell.

-

A synthetic membrane is placed between the donor and receptor compartments of the Franz cell.

-

The receptor compartment is filled with a suitable medium (e.g., a hydro-alcoholic solution for lipophilic drugs) and maintained at 32 ± 1°C.[24]

-

A known quantity of the topical formulation is applied to the membrane in the donor compartment.

-

At predetermined time intervals, samples are withdrawn from the receptor medium and analyzed for the concentration of the released drug using a validated analytical method (e.g., HPLC).

-

-

Methodology: Similar to IVRT, but uses excised human or animal skin (e.g., porcine or rat skin) as the membrane to provide a more biologically relevant measure of skin penetration.[6] The amount of drug that has permeated through the skin into the receptor fluid is quantified over time.

-

Methodology: Various in vitro and in vivo methods can be employed to evaluate the skin irritation potential of the formulation.

-

In Vitro 3D Human Skin Models: Reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™) can be used to assess cytotoxicity and inflammatory responses (e.g., IL-1α release) upon topical application.[26]

-

Human Repeat Insult Patch Test (HRIPT): A clinical test to evaluate the potential for irritation and sensitization in human volunteers.[27][28]

-

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of glycyrrhetinic acid and its derivatives, including this compound, are attributed to their ability to modulate various inflammatory pathways.[29]

Signaling Pathway of this compound's Anti-inflammatory Action:

Caption: Anti-inflammatory signaling pathway of SG.

The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[30][31] By preventing the phosphorylation of IKK and subsequent degradation of IκB, this compound inhibits the translocation of NF-κB into the nucleus. This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[29][31] Additionally, it can inhibit other inflammatory pathways like the MAPK pathway and the production of prostaglandins via COX-2 inhibition.[29]

Logical Relationships in Formulation Development

The development of an effective topical product with this compound requires a systematic approach, considering the interplay between formulation parameters, physicochemical characteristics, and product performance.

Logical Relationship Diagram for Formulation Development:

Caption: Formulation parameters and product performance.

This diagram illustrates that the initial formulation parameters directly influence the physicochemical characteristics of the product. These characteristics, in turn, are critical determinants of the final product's performance, including its safety and efficacy. A Quality by Design (QbD) approach, which involves understanding and controlling these relationships, is recommended for robust formulation development.[20][23]

References

- 1. L9. This compound (SG)-VITAL - Natural ingredients-Cosmetics-Food-Pharma [vital-chem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Product Details [in-cosmetics.com]

- 4. specialchem.com [specialchem.com]

- 5. lesielle.com [lesielle.com]

- 6. Effects of oils and emulsifiers on the skin penetration of this compound in oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Oils and Emulsifiers on the Skin Penetration of this compound in Oil-in-Water Emulsions [jstage.jst.go.jp]

- 8. This compound | Cosmetic Ingredients Guide [ci.guide]

- 9. Preparation and characterization of this compound/cyclodextrin complex using co-grinding [explorationpub.com]

- 10. Calorimetric Evaluation of Glycyrrhetic Acid (GA)- and this compound (SG)-Loaded Solid Lipid Nanoparticle Interactions with a Model Biomembrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dsm.com [dsm.com]

- 12. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, this compound, Glycyrrhizic Acid, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation and characterization of norcantharidin liposomes modified with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. expresspharma.in [expresspharma.in]

- 19. rheologylab.com [rheologylab.com]

- 20. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. dptlabs.com [dptlabs.com]

- 23. In vitro release testing method developed for validation of semisolids [manufacturingchemist.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. recipharm.com [recipharm.com]

- 26. mdpi.com [mdpi.com]

- 27. pharmacy180.com [pharmacy180.com]

- 28. Adverse reactions to cosmetics and methods of testing - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 29. scienceopen.com [scienceopen.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

Application Note and Protocols: Preparation and Characterization of Stearyl Glycyrrhetinate Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl Glycyrrhetinate (SG), a derivative of glycyrrhetinic acid extracted from licorice root, is a well-regarded compound in the pharmaceutical and cosmetic industries for its potent anti-inflammatory, anti-allergic, and skin-soothing properties.[1][2] Its lipophilic nature, conferred by the stearyl ester, enhances its compatibility with lipid-based drug delivery systems, making it an excellent candidate for incorporation into liposomal formulations.[3] Liposomes, as versatile nanocarriers, can encapsulate therapeutic agents, improve their stability, and facilitate targeted delivery.[4][5]

The incorporation of this compound into the lipid bilayer of liposomes can serve a dual purpose: it can act as a targeting ligand for specific receptors, such as those on hepatocytes, and can also function as an active pharmaceutical ingredient (API) itself.[3][4] This application note provides detailed protocols for the preparation and comprehensive characterization of this compound-modified liposomes. The methodologies described herein are fundamental for the development of stable and effective liposomal drug delivery systems for dermatological and other therapeutic applications.

Materials and Methods

Materials

-

This compound (SG) (>98% purity)

-

Egg Phosphatidylcholine (EPC)

-

Cholesterol (CH)

-

Ethanol (Analytical Grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized Water

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Dialysis tubing (MWCO 8,000-14,000 Da)

Experimental Protocols

The ethanol injection method is a straightforward and reproducible technique for preparing unilamellar liposomes.[3][6]

-

Preparation of the Lipid Phase:

-

Accurately weigh Egg Phosphatidylcholine (EPC), Cholesterol (CH), and this compound (SG). A typical molar ratio is EPC:CH:SG of 10:5:1, but this can be optimized.

-

Dissolve the weighed lipids in a minimal amount of absolute ethanol in a glass vial. Ensure complete dissolution by gentle vortexing.

-

-

Preparation of the Aqueous Phase:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

If encapsulating a hydrophilic drug, dissolve it in the PBS at this stage.

-

-

Liposome Formation:

-

Heat the aqueous phase to a temperature above the phase transition temperature of the lipids (typically around 60°C).

-

Using a syringe with a fine needle, inject the lipid-ethanol solution slowly and dropwise into the pre-heated aqueous phase while stirring continuously on a magnetic stirrer at a constant speed (e.g., 500 rpm).

-

Continue stirring for 30-60 minutes to allow for the self-assembly of liposomes and the removal of the ethanol.

-

-

Sizing and Purification:

-

To obtain a uniform size distribution, the liposomal suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Remove any unencapsulated material by dialysis against fresh PBS at 4°C for 24 hours, with several changes of the dialysis buffer.

-

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the liposomal formulation.

-

Dilute the liposomal suspension with deionized water to an appropriate concentration.

-

Measure the average particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).

-

Perform the measurements in triplicate at 25°C.

2.2 Encapsulation Efficiency (EE%) and Drug Loading (DL%)

EE% determines the amount of drug successfully entrapped within the liposomes, while DL% quantifies the amount of drug per unit weight of the liposome.

-

Separate the unencapsulated this compound from the liposome suspension using a suitable method such as ultracentrifugation or dialysis.[3]

-